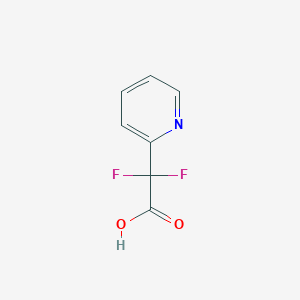

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

CAS No.: 1039621-73-2

Cat. No.: VC2274618

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039621-73-2 |

|---|---|

| Molecular Formula | C7H5F2NO2 |

| Molecular Weight | 173.12 g/mol |

| IUPAC Name | 2,2-difluoro-2-pyridin-2-ylacetic acid |

| Standard InChI | InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12) |

| Standard InChI Key | YSLRWDAJQZZLAQ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(C(=O)O)(F)F |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)O)(F)F |

Introduction

Fundamental Properties and Structure

Chemical Identity and Nomenclature

Synthetic Methodologies

Decarboxylative Coupling Applications

Research findings indicate that 2,2-Difluoro-2-(pyridin-2-YL)acetic acid can participate in decarboxylative coupling reactions, serving as a valuable source of difluorinated radical intermediates . In a documented application, the acid undergoes decarboxylation in the presence of an oxidant such as potassium persulfate (K₂S₂O₈), generating a difluorinated radical intermediate designated as "A" through the release of carbon dioxide . This radical species can subsequently attack alkene moieties in suitable substrates, initiating a cascade of transformations that lead to structurally complex products. This reactivity pattern demonstrates the compound's utility as a building block for introducing difluoromethyl groups into more complex molecular frameworks through radical-mediated processes.

Mechanistic Considerations in Synthetic Applications

The mechanism through which 2,2-Difluoro-2-(pyridin-2-YL)acetic acid participates in synthetic transformations has been elucidated through mechanistic studies employing radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yl-oxidanyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT) . The formation of TEMPO adducts detected by liquid chromatography-mass spectrometry (LC-MS) provides compelling evidence for radical intermediates in these processes. The proposed mechanism involves initial decarboxylation to generate a difluorinated radical, which subsequently engages in addition reactions with suitable unsaturated substrates. These radical intermediates can undergo further transformations, including intramolecular cyclization and single-electron transfer (SET) oxidation, ultimately leading to the formation of complex heterocyclic structures containing the difluoromethyl motif derived from the original acid.

Derivative Compounds and Related Structures

Hydrochloride Salt Formation

2,2-Difluoro-2-(pyridin-2-YL)acetic acid can form a stable hydrochloride salt (2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride), identified by the CAS registry number 1421603-45-3 . This salt formation occurs through protonation of the pyridine nitrogen, creating an ionic compound with distinct physical properties compared to the free acid. The molecular weight of the hydrochloride salt increases to 209.58 g/mol due to the addition of the hydrogen chloride molecule . Salt formation represents an important modification strategy that can enhance certain properties such as solubility, stability, or crystallinity, which may be advantageous for specific applications, particularly in pharmaceutical formulations where improved bioavailability or processability is desired.

Structural Analogs and Isomers

Structural variations of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid include positional isomers such as 2,2-Difluoro-2-(pyridin-4-yl)acetic acid (CAS: 1263178-28-4), which features the pyridine nitrogen at the 4-position rather than the 2-position . This structural alteration significantly changes the electronic distribution within the molecule and consequently its chemical behavior. Additionally, derivatives bearing additional substituents on the pyridine ring, such as 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1823423-07-9), introduce further electronic and steric modifications that can be exploited for specific applications. These structural variations create a family of related compounds with diverse properties that can be strategically selected for particular synthetic or biological purposes based on their specific structural features and resultant physicochemical characteristics.

Comparative Analysis of Structural Variants

Applications in Synthetic Chemistry

Building Block in Heterocyclic Synthesis

2,2-Difluoro-2-(pyridin-2-YL)acetic acid serves as a valuable precursor in the synthesis of complex heterocyclic systems, particularly through radical-mediated decarboxylative coupling reactions . Research has demonstrated its effectiveness in generating difluoroarylmethyl-substituted heterocycles, including benzimidazo[2,1-a]isoquinolin-6(5H)-ones, through direct decarboxylative coupling with 2-arylbenzoimidazoles . This synthetic methodology operates under transition-metal-free and base-free conditions, making it particularly attractive from a green chemistry perspective. The reaction proceeds through a radical mechanism, with the difluorinated acid serving as the source of a difluoroarylmethyl radical following decarboxylation, which subsequently engages in addition and cyclization processes to construct complex molecular architectures with the difluoromethyl group strategically incorporated.

Reactivity in Coupling Reactions

The reactivity of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid in coupling reactions extends beyond decarboxylative processes to include potential transformations of the carboxylic acid functionality through conventional methods such as esterification, amidation, and reduction . These transformations can generate a diverse array of derivatives with modified properties suited for specific applications. The carboxylic acid group can be activated using standard coupling reagents to form esters or amides, providing access to compounds with altered solubility, stability, or bioavailability profiles. Additionally, the acid can potentially undergo reduction to the corresponding alcohol or other functional group interconversions, further expanding the structural diversity accessible from this versatile building block. The presence of the difluoro group adjacent to the reaction center influences these transformations by modulating the reactivity and stability of reaction intermediates through electronic effects.

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid provides essential information for its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns, particularly in 19F NMR where the geminal difluoro group typically appears as a pair of doublets due to fluorine-fluorine coupling . The 19F NMR spectrum of related compounds shows characteristic signals at approximately δ -87.43 (d, J = 247.8 Hz) and δ -91.4 (d, J = 247.4 Hz) for the geminal difluoro group, reflecting the non-equivalence of the two fluorine atoms due to the adjacent asymmetric center . In proton (1H) NMR, the pyridine ring protons exhibit characteristic patterns in the aromatic region, with coupling patterns that reflect their positions relative to the pyridine nitrogen. Mass spectrometry provides additional confirmation through the molecular ion peak corresponding to the calculated molecular weight of 173.12 g/mol, along with fragmentation patterns characteristic of fluorinated pyridine derivatives.

Chromatographic Behavior

The chromatographic behavior of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid is influenced by its unique structural features, including the carboxylic acid functionality and the pyridine ring, which affect its interactions with various stationary phases. While specific chromatographic data for this compound is limited in the search results, its behavior can be inferred from general principles and the properties of related structures. The compound's moderate polarity, contributed by both the carboxylic acid group and the pyridine nitrogen, suggests compatibility with reversed-phase high-performance liquid chromatography (HPLC) systems using appropriate mobile phase compositions. The presence of the carboxylic acid functionality may necessitate pH control in the mobile phase to ensure consistent retention behavior, as the ionization state significantly affects retention characteristics. These chromatographic properties are essential considerations for analytical method development, purification strategies, and quality control procedures involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume